ML243

Description

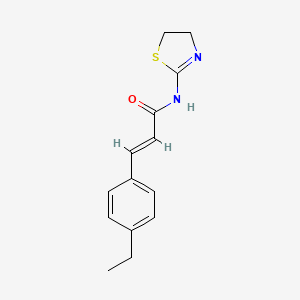

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLJBAFNMHPGBV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML243 Mechanism of Action in Breast Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer stem cells (BCSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. The development of targeted therapies against this resilient cell population is a critical goal in oncology research. ML243, a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, has emerged as a promising investigational agent. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of MTH1 inhibitors, with a specific focus on the hypothesized effects of this compound on breast cancer stem cells.

Core Mechanism of Action: MTH1 Inhibition

MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP. Cancer cells, including BCSCs, exhibit high levels of reactive oxygen species (ROS) and are thus more reliant on MTH1 to prevent the incorporation of damaged nucleotides into their DNA, which would otherwise lead to mutations and cell death.

Inhibition of MTH1 by compounds such as this compound is proposed to lead to an accumulation of oxidized dNTPs in the nucleotide pool. During DNA replication, these damaged nucleotides are incorporated into newly synthesized DNA, resulting in DNA lesions and strand breaks. This DNA damage triggers a cellular stress response, ultimately leading to the activation of apoptotic pathways and cell death. A recent study on a novel MTH1 inhibitor, MA-24, demonstrated that this process involves the upregulation of the cleaved-caspase 3–cleaved-PARP axis, a key cascade in the execution of apoptosis[1][2].

However, a critical consideration from the same study on MA-24 is the observation that MTH1 inhibition may lead to an increase in the proportion of the CD44+/CD24- BCSC subpopulation in MCF-7 cells[1]. This suggests a potential for therapeutic resistance, where a subset of BCSCs may survive and even be enriched following MTH1 inhibitor treatment. The precise mechanism for this enrichment is yet to be fully elucidated but may involve the activation of stress-response pathways or the selection for a pre-existing resistant BCSC clone.

Caption: Dual hypotheses of this compound's effect on Breast Cancer Stem Cells.

Potential Intersection with Key BCSC Signaling Pathways

The self-renewal, proliferation, and survival of BCSCs are tightly regulated by a network of key signaling pathways. While direct evidence of this compound's impact on these pathways is limited, the cellular stress induced by MTH1 inhibition is likely to intersect with their activity.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental for both normal mammary stem cell function and BCSC maintenance. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting self-renewal and proliferation.

Caption: The canonical Wnt/β-catenin signaling pathway in BCSCs.

Notch Pathway

The Notch signaling pathway is another critical regulator of cell fate decisions, including the maintenance of stemness in BCSCs. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus and interacts with transcription factors to activate target genes involved in BCSC self-renewal and survival.

Caption: The Notch signaling pathway in breast cancer stem cells.

Hedgehog Pathway

The Hedgehog (Hh) signaling pathway, essential during embryonic development, is often aberrantly reactivated in cancer, including in the regulation of BCSCs. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Ligand binding relieves this inhibition, leading to the activation of GLI transcription factors and the expression of target genes that promote BCSC survival and self-renewal.

Caption: The Hedgehog signaling pathway and its role in BCSC regulation.

Quantitative Data Summary

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound (Probe 3) | Breast Cancer Stem Cell-like cells | Cell Viability | EC50 | 2.0 µM | [Probe Reports from the NIH Molecular Libraries Program] |

| This compound (Probe 3) | Mammary Epithelial Cells | Cell Viability | EC50 | 63.98 µM | [Probe Reports from the NIH Molecular Libraries Program] |

| MA-24 | MCF-7 | Cell Proliferation | IC50 | 0.98 µM | [1] |

| MA-24 | MDA-MB-231 | Cell Proliferation | IC50 | 1.56 µM | [1] |

| MA-24 | 4T1 | Cell Proliferation | IC50 | 2.34 µM | [1] |

| MA-24 | SK-BR-3 | Cell Proliferation | IC50 | 3.12 µM | [1] |

| MA-24 | MCF-10A (Normal-like) | Cell Proliferation | IC50 | > 10 µM | [1] |

| MA-24 | 4T1 Xenograft | Tumor Growth | Inhibition Rate | 61.8% | [1] |

Experimental Protocols

Mammosphere Formation Assay to Assess BCSC Self-Renewal

This protocol is designed to evaluate the effect of this compound on the self-renewal capacity of BCSCs.

Materials:

-

Breast cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

DMEM/F12 medium

-

B27 supplement

-

EGF (20 ng/mL)

-

bFGF (20 ng/mL)

-

Heparin (4 µg/mL)

-

Penicillin/Streptomycin

-

Trypsin-EDTA

-

This compound (in DMSO)

-

Ultra-low attachment plates

-

Sterile PBS

-

Hemocytometer or automated cell counter

Procedure:

-

Culture breast cancer cells to 70-80% confluency in standard adherent conditions.

-

Harvest cells using Trypsin-EDTA and neutralize with serum-containing medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in serum-free DMEM/F12.

-

Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Prepare the mammosphere culture medium: DMEM/F12 supplemented with B27, EGF, bFGF, heparin, and penicillin/streptomycin.

-

Plate the single-cell suspension in ultra-low attachment plates at a density of 5,000-20,000 cells/mL in the mammosphere culture medium.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a DMSO vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

To assess self-renewal, collect the primary mammospheres by gentle centrifugation, dissociate them into single cells using trypsin, and re-plate them under the same conditions for the formation of secondary mammospheres.

Flow Cytometry for BCSC Marker Analysis

This protocol allows for the quantification of the BCSC population based on cell surface marker expression following this compound treatment.

Materials:

-

Breast cancer cells treated with this compound or vehicle control

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against CD44 and CD24

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest the treated cells and prepare a single-cell suspension as described previously.

-

Wash the cells with cold PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/100 µL.

-

Add the anti-CD44 and anti-CD24 antibodies (and isotype controls in separate tubes) to the cell suspension.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

Gate on the live cell population and quantify the percentage of CD44+/CD24- cells.

Western Blot for Apoptosis and Signaling Pathway Analysis

This protocol is used to assess the molecular changes induced by this compound.

Materials:

-

Breast cancer cells treated with this compound or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-catenin, anti-NICD, anti-GLI1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Caption: Experimental workflow for assessing this compound's effect on BCSCs.

Conclusion and Future Directions

This compound, as an MTH1 inhibitor, presents a rational therapeutic strategy for targeting the inherent oxidative stress in breast cancer cells. However, its specific mechanism of action in the context of breast cancer stem cells requires further intensive investigation. The current evidence, primarily from related MTH1 inhibitors, suggests a dual role: the induction of apoptosis in the bulk tumor population and a potential for the enrichment of the BCSC subpopulation.

Future research should focus on elucidating the precise effects of this compound on BCSC viability, self-renewal, and differentiation capacity. Investigating the crosstalk between this compound-induced DNA damage and the core BCSC signaling pathways—Wnt, Notch, and Hedgehog—will be crucial for understanding the complete mechanistic picture and for the development of effective combination therapies that can overcome potential resistance mechanisms. The experimental protocols outlined in this guide provide a framework for conducting such critical investigations.

References

ML243: A Selective Inhibitor of Breast Cancer Stem Cells with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. Their inherent resistance to conventional therapies makes them a critical target for novel anticancer drugs. ML243 is a small molecule that has been identified as a selective inhibitor of breast cancer stem-like cells, presenting a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in oncology, detailing its mechanism of action, quantitative data, experimental protocols, and relevant cellular pathways.

Mechanism of Action and Molecular Target

This compound was discovered through a high-throughput screen for compounds that selectively inhibit the viability of a breast CSC-like cell line, HMLE_shECad, over its isogenic, more differentiated control cell line, HMLE_shGFP. The HMLE_shECad cell line was generated by inducing an epithelial-to-mesenchymal transition (EMT), a process known to enrich for cells with stem-like properties.

The precise molecular target of this compound remains to be definitively identified. Initial hypotheses suggested that this compound might target the Wnt signaling pathway, a critical pathway in stem cell biology and cancer. However, subsequent gene expression analysis of HMLE_shECad cells treated with this compound did not show any significant changes in the expression of Wnt pathway genes[1]. This finding suggests that this compound may act through a different, yet-to-be-elucidated mechanism[1][2].

Further screening of this compound against a panel of 68 common drug discovery targets revealed that it is a weak antagonist of the adenosine A2A receptor, with an IC50 of 10 µM[3][4]. However, its primary mechanism of selective cytotoxicity against breast CSC-like cells is likely independent of this activity. The selective action of this compound underscores its potential as a targeted therapy that could spare normal cells while eliminating the resilient CSC population.

Quantitative Data Summary

The selective inhibitory activity of this compound has been quantified in several cell-based assays. The key findings are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Description | Assay Type | Endpoint | Result | Selectivity |

| HMLE_shECad | Breast Cancer Stem Cell-like | Cell Viability | EC50 | 2.0 µM[3][4] | 32-fold vs. HMLE_shGFP[1][2][3][4] |

| HMLE_shGFP | Isogenic Control (non-CSC like) | Cell Viability | EC50 | 64 µM[3][4] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Weakly toxic[1] | ||

| SUM159 | Triple-Negative Breast Cancer | Tumorsphere Formation | Inhibition | Not significant[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Solubility in PBS (pH 7.4) | 11.5 µM[1] |

| Human Plasma Protein Binding | 96.6%[1] |

| Stability in Human Plasma (5 hours) | ~97.1% remaining[1] |

| Stability in Glutathione (48 hours) | ~82% remaining[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

High-Throughput Screening (HTS) for Selective Inhibitors

-

Objective: To identify compounds that selectively reduce the viability of the breast CSC-like cell line HMLE_shECad.

-

Cell Lines: HMLE_shECad (CSC-like) and HMLE_shGFP (control).

-

Procedure:

-

Cells were seeded into 1536-well plates.

-

A library of 300,718 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR) was screened at a single concentration[1][3].

-

Cell viability was assessed after a defined incubation period using a suitable assay, such as a luminescent-based assay that measures ATP content.

-

Hits were identified as compounds that showed a significant reduction in the viability of HMLE_shECad cells with minimal effect on HMLE_shGFP cells.

-

Determination of EC50 and Selectivity

-

Objective: To quantify the potency and selectivity of this compound.

-

Cell Lines: HMLE_shECad and HMLE_shGFP.

-

Procedure:

-

Cells were seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

This compound was serially diluted to generate a dose-response curve.

-

Cells were treated with the various concentrations of this compound and incubated for 72 hours.

-

Cell viability was measured using a commercial assay kit (e.g., CellTiter-Glo®).

-

The EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Selectivity was determined by the ratio of the EC50 in the control cell line to the EC50 in the CSC-like cell line.

-

Tumorsphere Formation Assay

-

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.

-

Cell Line: SUM159.

-

Procedure:

-

Single cells were plated in ultra-low attachment plates in serum-free media supplemented with growth factors (e.g., EGF and bFGF).

-

Cells were treated with this compound at various concentrations.

-

Plates were incubated for a period of 7-14 days to allow for the formation of tumorspheres (mammospheres).

-

The number and size of the tumorspheres were quantified using a microscope.

-

The effect of this compound on tumorsphere formation efficiency was calculated.

-

Signaling Pathways and Experimental Workflows

Hypothesized Wnt Signaling Pathway

While gene expression studies did not support the direct involvement of the Wnt pathway in the mechanism of action of this compound, this pathway is fundamental to cancer stem cell biology. The following diagram illustrates the canonical Wnt signaling pathway, which was initially considered as a potential target.

Experimental Workflow for this compound Discovery and Validation

The following diagram outlines the workflow used to identify and characterize this compound as a selective inhibitor of breast cancer stem-like cells.

Therapeutic Potential and Future Directions

The selective inhibition of a cancer stem cell-like population by this compound highlights its therapeutic potential in oncology. By targeting the cells responsible for tumor initiation and relapse, this compound could potentially be used to overcome the limitations of current therapies that primarily target the bulk of more differentiated tumor cells. Its weak toxicity against the MDA-MB-231 mixed-population cell line suggests that it may be most effective in combination with conventional chemotherapies[1]. Such a combination could simultaneously eradicate the bulk tumor population and the CSCs, leading to a more durable response.

However, several critical questions remain to be addressed before this compound can be considered for clinical development. The most pressing need is the identification of its direct molecular target and the elucidation of its precise mechanism of action. This knowledge will be crucial for understanding its full therapeutic potential, predicting potential side effects, and developing biomarkers for patient selection.

Future research should focus on:

-

Target Deconvolution Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the protein(s) that this compound directly binds to.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of breast cancer, both as a monotherapy and in combination with standard-of-care agents.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its dosing and delivery.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency, selectivity, and drug-like properties.

Conclusion

This compound is a valuable chemical probe that has demonstrated selective inhibition of breast cancer stem-like cells in vitro. While its exact mechanism of action is still under investigation, its ability to target this critical cell population makes it a promising lead compound for the development of novel anticancer therapies. Further research to identify its molecular target and validate its efficacy in vivo is warranted to fully realize its therapeutic potential in oncology.

References

ML243 as a selective inhibitor of cancer stem-like cells

An In-depth Technical Guide to ML243: A Selective Inhibitor of Cancer Stem-Like Cells

Introduction

Cancer stem cells (CSCs) represent a subpopulation of malignant cells within a tumor that possess the ability to self-renew, differentiate, and initiate tumor growth.[1][2] These cells are considered a major contributing factor to cancer recurrence, metastasis, and resistance to conventional therapies like chemotherapy and radiation.[3][4][5] Consequently, the development of therapeutic agents that specifically target CSCs is a critical area of cancer research.[4][6] this compound has been identified as a selective small-molecule inhibitor of breast cancer stem cells, offering a promising avenue for targeted cancer therapy.[3][7][8]

Mechanism of Action

This compound demonstrates potent and selective inhibition of breast cancer stem-like cells.[3][7] It was discovered through a high-throughput screening of a large compound library using stable, isogenic cell lines that model the epithelial-to-mesenchymal transition (EMT), a process known to enrich for cells with CSC-like properties.[3] The primary mechanism of action for this compound is believed to involve the Wnt signaling pathway.[7] The Wnt pathway is crucial for the self-renewal and differentiation of stem cells, and its aberrant activation is a known driver in the progression of many cancers and the maintenance of CSCs.[4][9][10] It is suggested that this compound may target the Wnt pathway at the protein level without altering RNA expression levels.[7]

Figure 1: Proposed mechanism of this compound action on cancer stem-like cells.

Quantitative Data: Potency and Selectivity

This compound exhibits significant selectivity for breast CSC-like cells over control cell lines. The compound's potency is quantified by its half-maximal effective concentration (EC50), with lower values indicating higher potency.

| Cell Line | Description | EC50 (µM) | Selectivity Ratio (vs. HMLE_shGFP) | Reference |

| HMLE_shECad | Breast Cancer Stem Cell-Like | 2.0 | 32-fold | [3][11] |

| HMLE_shGFP | Control Mammary Epithelial | 64 | 1 | [3][11] |

| HMLE_shTwist | EMT-Induced Breast CSC-Like | - | Selective | [3] |

| MDA-MB-231 | Breast Cancer Cell Line | - | Weakly Toxic | [3] |

Experimental Protocols

The identification and characterization of this compound involved several key experimental methodologies.

High-Throughput Screening (HTS) Workflow

A library of 300,718 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) was screened to identify inhibitors of breast CSC-like cells.[3] The use of isogenic control cell lines was crucial for minimizing false positives and ensuring the identification of compounds with high selectivity.[3]

Figure 2: High-throughput screening workflow for identifying CSC inhibitors.

Cell Lines and Culture

-

HMLE_shECad: A human mammary epithelial cell line induced into an epithelial-to-mesenchymal transition (EMT) to enrich for a stable CSC-like population.[3]

-

HMLE_shGFP: The isogenic control cell line, representing a non-CSC-like, more epithelial phenotype.[3]

-

HMLE_shTwist: A second, independent model of EMT-induced breast CSC-like cells.[3]

-

MDA-MB-231: A conventional breast cancer cell line.[3]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Potency Assay (EC50 Determination)

-

Cell Seeding: Plate cells (e.g., HMLE_shECad and HMLE_shGFP) in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the compound concentration and fit the data to a four-parameter dose-response curve to calculate the EC50 value.

Target Specificity Profiling

To assess the specificity of this compound, it was screened against a panel of 68 common drug discovery targets. The results indicated that this compound was active in only one of these assays, suggesting a high degree of specificity.[3] It showed weak antagonism for the adenosine A2A receptor with an IC50 of 10 µM.[11]

Wnt Signaling Pathway in Cancer Stem Cells

The Wnt/β-catenin signaling pathway is fundamental to CSC biology.[9] In its "off" state, β-catenin is targeted for degradation by a destruction complex. Upon binding of a Wnt ligand to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes associated with stemness, such as SOX2 and ALDH1.[4][9] Aberrant activation of this pathway promotes CSC progression.[4] this compound is proposed to interfere with this pathway, thereby reducing the CSC population and its self-renewal capacity.

Figure 3: Overview of the Wnt/β-catenin pathway and a potential point of inhibition by this compound.

Conclusion

This compound is a valuable chemical probe for studying breast cancer stem cell biology. Its high selectivity for CSC-like cells over their non-CSC counterparts, combined with its favorable chemical properties, makes it a significant discovery.[3] The compound's likely mechanism of action through the inhibition of the Wnt signaling pathway provides a clear rationale for its selective activity. Further investigation into the precise molecular target of this compound and its in vivo efficacy will be crucial for its potential development as a therapeutic agent aimed at eradicating the root cause of tumor recurrence and metastasis.

References

- 1. Cancer Stem Cells and Their Mechanism of Chemo-Radiation Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Emerging agents that target signaling pathways in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Stem Cells as a Potential Target to Overcome Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling and targeting cancer stem cell signaling pathways for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Investigating the Role of ML243 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML243 has been identified as a potent and selective small-molecule inhibitor of breast cancer stem cells (CSCs).[1][2] While the Wnt signaling pathway is a critical regulator of stem cell properties and a known target for anti-cancer therapies, the direct role of this compound in modulating this pathway is not well established. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its characterized effects and the experimental methodologies used in its initial investigation. The information presented is primarily derived from the probe report this compound (Probe 3) from the NIH Molecular Libraries Program.[1][2]

Introduction to this compound

This compound is a small molecule that has demonstrated significant selective inhibition of a breast cancer stem cell-like cell line, HMLE_shECad, when compared to a control cell line, HMLE_shGFP.[1][2] This selectivity for cancer stem-like cells makes it a compound of interest for potential therapeutic development, as CSCs are believed to be responsible for tumor recurrence and resistance to conventional therapies.[1]

Initial investigations into the mechanism of action of this compound have suggested that it may not directly modulate the Wnt signaling pathway at the transcriptional level. Gene expression analyses following treatment with this compound did not reveal significant changes in the expression of known Wnt pathway genes.[1] This finding distinguishes this compound from other breast CSC inhibitors like salinomycin, which has been shown to inhibit the Wnt signaling pathway.[1] Therefore, it is hypothesized that this compound may exert its selective effects through an alternative mechanism of action or by affecting the Wnt pathway at a post-transcriptional level.

Quantitative Data for this compound

The primary quantitative data available for this compound pertains to its potency and selectivity in inhibiting the viability of breast cancer stem cell-like cells.

| Compound | Cell Line | EC50 (µM) | Selectivity (Control/CSC-like) |

| This compound | HMLE_shECad (CSC-like) | 2.0 | >32-fold |

| HMLE_shGFP (Control) | >64 |

Table 1: Potency and Selectivity of this compound in Breast Cancer Stem Cell-like and Control Cell Lines. Data is derived from the NIH Probe Report for this compound.[1][2]

Experimental Protocols

The following is a detailed methodology for the cell viability assay used to determine the potency and selectivity of this compound.

Cell-Based Viability Assay for Breast Cancer Stem Cell-like Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the viability of the HMLE_shECad (CSC-like) and HMLE_shGFP (control) cell lines.

Materials:

-

HMLE_shECad and HMLE_shGFP cell lines

-

DMEM/F12 cell culture medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 10 ng/mL human epidermal growth factor, 10 µg/mL insulin, and 0.5 µg/mL hydrocortisone

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

384-well solid white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Plating:

-

Harvest and count HMLE_shECad and HMLE_shGFP cells.

-

Seed 1,000 cells per well in 50 µL of complete culture medium into 384-well solid white plates.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Add 10 µL of the diluted this compound solution to the appropriate wells. Include vehicle control (DMSO only) wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 30 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control wells.

-

Plot the normalized data as a function of this compound concentration and fit a dose-response curve to determine the EC50 value.

-

Visualizations

Canonical Wnt Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway, which is a key regulator of cell fate and proliferation. While this compound's direct interaction with this pathway is not confirmed at the gene expression level, understanding this pathway is crucial for contextualizing research on cancer stem cells.

Caption: Canonical Wnt Signaling Pathway.

Experimental Workflow for this compound Characterization

This diagram outlines the workflow used for the high-throughput screening and initial characterization of this compound as a selective inhibitor of breast cancer stem cells.

Caption: Workflow for this compound Identification and Characterization.

Conclusion

This compound is a valuable chemical probe for studying breast cancer stem cells due to its demonstrated potency and selectivity.[1][2] However, the current body of evidence, primarily from the NIH Probe Report, suggests that its mechanism of action may not involve the direct transcriptional regulation of the Wnt signaling pathway.[1] Further research is required to elucidate the precise molecular target and mechanism by which this compound selectively inhibits breast CSCs. Future investigations could explore post-transcriptional effects on the Wnt pathway, such as alterations in protein stability or localization of key signaling components, or the involvement of entirely different signaling cascades crucial for breast CSC survival. This technical guide provides a foundation for such future studies by summarizing the known properties of this compound and the methodologies employed in its initial characterization.

References

- 1. Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells - Probe 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

ML243: A Selective Inhibitor of Breast Cancer Stem Cells and its Implications for Epithelial-Mesenchymal Transition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epithelial-mesenchymal transition (EMT) is a critical cellular program implicated in cancer progression, metastasis, and the generation of cancer stem cells (CSCs). CSCs, in turn, are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies. The intricate relationship between EMT and CSCs presents a compelling target for novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the small molecule ML243, a selective inhibitor of breast cancer stem cells, and explores its potential effects on the epithelial-mesenchymal transition. While direct modulation of EMT markers by this compound has not been extensively documented, its selective activity against a CSC-like cell line characterized by E-cadherin loss strongly suggests an interplay with the EMT phenotype, possibly through the Wnt signaling pathway. This document details the discovery of this compound, its quantitative effects on cell viability, its proposed mechanism of action, and detailed experimental protocols for its study.

Introduction: The Intersection of EMT and Cancer Stem Cells

Epithelial-mesenchymal transition is a reversible biological process whereby epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties. This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as Vimentin and N-cadherin. The process is orchestrated by a network of transcription factors including Snail, Slug, and Twist.

There is a growing body of evidence linking EMT to the acquisition of cancer stem cell properties. Cells that have undergone EMT often exhibit characteristics of CSCs, including enhanced self-renewal capacity and resistance to therapy. The loss of E-cadherin, a hallmark of EMT, has been shown to be a critical factor in the acquisition of a stem-cell-like phenotype. Therefore, targeting the molecular pathways that drive both EMT and the CSC state is a promising strategy in cancer drug development.

This compound: A Selective Inhibitor of Breast Cancer Stem Cells with an EMT Phenotype

This compound (CID 50910523) was identified through a high-throughput screen of over 300,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR). The screen was designed to identify compounds that selectively inhibit a breast cancer stem cell-like line.

The primary screening model utilized a pair of isogenic human mammary epithelial (HMLE) cell lines. The control line, HMLE-shGFP, expresses green fluorescent protein, while the CSC-like line, HMLE-shECad, has been engineered to have stable knockdown of E-cadherin. The loss of E-cadherin in the HMLE-shECad line induces an EMT, resulting in a cell population enriched for CSC-like properties. This compound demonstrated significant selective inhibition of the HMLE-shECad cell line over the parental control line.

Quantitative Data on this compound Activity

The selective inhibitory activity of this compound was quantified using a luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for the CSC-like cell line exhibiting an EMT phenotype.

| Cell Line | Description | This compound IC50 (µM) | Selectivity (Fold) |

| HMLE-shECad | Breast CSC-like (E-cadherin knockdown) | ~1.9 | >32 |

| HMLE-shGFP | Control mammary epithelial cell line | >60 | - |

Table 1: Selective Inhibition of Breast Cancer Stem Cell-like Line by this compound. The IC50 values were determined after a 72-hour incubation with this compound. Data is compiled from the probe report for this compound (SID 88098151).

Proposed Mechanism of Action: Targeting the Wnt Signaling Pathway

While the precise molecular target of this compound has not been definitively elucidated, the probe report suggests that it may exert its effects through the Wnt signaling pathway. The Wnt pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development, adult tissue homeostasis, and the self-renewal of stem cells. Aberrant Wnt signaling is a hallmark of many cancers and is known to be a key regulator of both cancer stem cells and the epithelial-mesenchymal transition.

The canonical Wnt pathway is centered on the regulation of β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, survival, and stemness.

It is hypothesized that this compound may interfere with a component of the Wnt signaling cascade, leading to a reduction in β-catenin-mediated transcription. This would, in turn, suppress the self-renewal of breast CSCs. Given that Wnt signaling is also a known inducer of EMT, its inhibition by this compound could potentially lead to a reversal of the mesenchymal phenotype, although this requires further experimental validation.

Visualizations: Diagrams of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Identification

Caption: Workflow for the identification of this compound as a selective inhibitor of breast CSCs.

Canonical Wnt Signaling Pathway and Proposed this compound Intervention

Caption: The canonical Wnt/β-catenin signaling pathway and the hypothesized inhibitory point of this compound.

Logical Relationship of this compound, CSCs, and EMT

Caption: Logical diagram illustrating the relationship between this compound, CSCs, and the EMT phenotype.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound and its effects on cell viability and EMT.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings

-

Multichannel pipette

-

Orbital shaker

-

Luminometer

Procedure:

-

Cell Plating: Seed cells (e.g., HMLE-shECad and HMLE-shGFP) in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium. Include wells with medium only for background measurements.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.

-

Assay Procedure: a. Equilibrate the cell plates to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blotting for EMT and Wnt Pathway Markers

This protocol provides a general framework for analyzing protein expression levels of E-cadherin, Vimentin, and β-catenin.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression levels.

Immunofluorescence for EMT Marker Localization

This protocol allows for the visualization of the subcellular localization of EMT markers.

Materials:

-

Glass coverslips in a multiwell plate

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying breast cancer stem cells, particularly those that have undergone an epithelial-mesenchymal transition. Its selectivity for cells with E-cadherin loss provides a strong rationale for investigating its potential to reverse or inhibit the EMT process. The hypothesized mechanism of action through the Wnt signaling pathway aligns with the known roles of this pathway in both CSC biology and EMT.

Future research should focus on definitively identifying the molecular target of this compound and confirming its effects on the Wnt/β-catenin signaling cascade. Quantitative studies are needed to determine the impact of this compound on the expression and localization of key EMT markers and transcription factors. In vivo studies in preclinical models of breast cancer metastasis will be crucial to evaluate the therapeutic potential of this compound in targeting the aggressive, therapy-resistant cell populations that drive tumor recurrence and spread. This in-depth understanding will be critical for the continued development of targeted therapies against the dynamic and intertwined processes of EMT and cancer stem cell biology.

ML243: A Selective Inhibitor of Breast Cancer Stem Cells

An In-depth Technical Guide on the Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of ML243, a novel small molecule inhibitor of breast cancer stem cells. The information presented herein is compiled from publicly available research and is intended to provide a detailed resource for researchers in oncology and drug discovery.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of 300,718 compounds from the Molecular Libraries Small Molecule Repository (MLSMR). The primary screen was designed to identify compounds that selectively inhibit the growth of a breast cancer stem cell (CSC)-like cell line, HMLE_shECad, while having minimal effect on an isogenic control cell line, HMLE_shGFP.

The HMLE_shECad cell line was generated by inducing an epithelial-to-mesenchymal transition (EMT) in human mammary epithelial cells, a process known to enrich for cells with stem-like properties. The isogenic control cell line, HMLE_shGFP, represents the non-CSC counterpart. This innovative screening strategy enabled the identification of compounds with specific activity against the CSC-like population.

From the initial screen, 19 compounds were selected for further evaluation based on their selectivity, potency, and chemical tractability. Subsequent analysis and prioritization of chemical scaffolds led to the identification of this compound as a promising probe molecule.

Caption: High-throughput screening and hit validation workflow leading to the discovery of this compound.

Initial Characterization of this compound

Biological Activity and Selectivity

This compound demonstrated significant and selective inhibition of the breast CSC-like cell line. The key quantitative data from the initial characterization are summarized below.

| Parameter | Cell Line | Value | Fold Selectivity |

| EC50 | HMLE_shECad (CSC-like) | 2.0 µM | >32-fold |

| EC50 | HMLE_shGFP (Control) | 64 µM |

Off-Target Profiling

To assess its specificity, this compound was screened against a panel of 68 common drug discovery targets. It was found to be inactive against 67 of these targets. A weak antagonistic activity was observed at the adenosine A2A receptor.

| Target | Activity | IC50 |

| Adenosine A2A Receptor | Weak Antagonist | 10 µM |

| 67 Other Targets | No significant activity | - |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H16N2OS |

| Molecular Weight | 260.4 g/mol |

| Solubility | Soluble in DMSO |

Experimental Protocols

Cell Lines and Culture

-

HMLE_shECad and HMLE_shGFP Cell Lines: These cell lines were derived from human mammary epithelial cells. The HMLE_shECad line was generated by stable shRNA-mediated knockdown of E-cadherin, inducing an EMT and enriching for a CSC-like phenotype. The HMLE_shGFP line, serving as a control, was transduced with a control shRNA targeting GFP.

-

Culture Conditions: Cells were maintained in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum, 10 ng/mL human epidermal growth factor, 0.5 µg/mL hydrocortisone, and 10 µg/mL insulin.

Primary High-Throughput Screening Assay

-

Cell Plating: HMLE_shECad and HMLE_shGFP cells were seeded into 1536-well microplates at a density of 2,000 cells per well in 5 µL of culture medium.

-

Compound Addition: 23 nL of test compounds from the MLSMR library were added to the wells using a pintool, resulting in a final concentration of approximately 5 µM.

-

Incubation: Plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to DMSO-treated control wells. Compounds that selectively inhibited the growth of HMLE_shECad cells were identified as primary hits.

Secondary Assays for Potency and Selectivity

-

Dose-Response Analysis: Primary hits were subjected to dose-response analysis to determine their EC50 values in both HMLE_shECad and HMLE_shGFP cell lines.

-

Assay Procedure: The assay was performed in a similar manner to the primary screen, but with compounds serially diluted to generate a concentration range (typically from low nanomolar to high micromolar).

-

Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The selectivity index was determined by dividing the EC50 in the control cell line by the EC50 in the CSC-like cell line.

Mechanism of Action Insights

Initial investigations into the mechanism of action of a related chemical probe, ML239, suggested that it may impact the Wnt signaling pathway at the protein level, without altering the RNA expression levels of key pathway components. This suggests a post-transcriptional or post-translational mode of action. Further studies are required to elucidate the precise molecular target and signaling pathway modulated by this compound.

The Paradoxical Impact of MTH1 Inhibition by ML243 on Tumorsphere Formation in Breast Cancer: A Technical Guide

For Immediate Release

This technical guide addresses the current understanding of the MTH1 inhibitor, ML243, and its impact on a critical in vitro measure of breast cancer stem cell activity: tumorsphere formation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cancer stem cell biology.

Executive Summary

The targeting of cancer stem cells (CSCs) is a paramount objective in the development of novel cancer therapeutics, as these cells are implicated in tumor initiation, metastasis, and therapeutic resistance. Tumorsphere formation assays are a widely accepted laboratory method to assess the self-renewal and clonogenic potential of CSCs. This compound, a potent inhibitor of the MTH1 enzyme, has been investigated for its anticancer properties. MTH1 is responsible for sanitizing the oxidized nucleotide pool, thereby preventing the incorporation of damaged bases into DNA. Cancer cells, with their high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. However, emerging evidence suggests a complex and potentially counterintuitive role for MTH1 inhibition in the context of breast cancer stem cells (BCSCs). This guide synthesizes the available, though limited, data and provides detailed experimental protocols and conceptual signaling pathways to facilitate further research in this area.

The Role of MTH1 in Cancer and the Rationale for Inhibition

Cancer cells exhibit elevated levels of reactive oxygen species (ROS) due to their increased metabolic rate and mitochondrial dysfunction. This oxidative stress leads to the oxidation of deoxynucleoside triphosphates (dNTPs), such as the formation of 8-oxo-dGTP and 2-OH-dATP. The MTH1 (MutT Homolog 1) enzyme hydrolyzes these oxidized dNTPs, preventing their incorporation into DNA during replication and thus averting DNA damage and cell death.[1] Normal cells have lower ROS levels and are less reliant on MTH1 for survival. This differential dependency makes MTH1 an attractive target for cancer therapy.[1] this compound is a potent and selective inhibitor of MTH1, and its therapeutic potential is being explored in various cancers.

MTH1 Inhibition and its Unexpected Effect on Breast Cancer Stem Cells

Contrary to the expected outcome of reducing cancer cell survival, some studies have indicated that the inhibition of MTH1 may paradoxically enrich the population of breast cancer stem cells. Research on the MTH1 inhibitor MA-24, which shares a similar mechanism of action with this compound, noted that MTH1 inhibition in MCF-7 breast cancer cells led to an increase in the proportion of cells with the CD44+/CD24-/low surface marker profile, a well-established phenotype of BCSCs.[1] This suggests that while MTH1 inhibition may be effective against the bulk of tumor cells, it might inadvertently promote the survival or proliferation of the more resilient BCSC population.

This finding underscores the complexity of targeting MTH1 and highlights the critical need for further investigation into the specific effects of inhibitors like this compound on tumorsphere formation and the underlying signaling pathways.

Quantitative Data on MTH1 Inhibition and BCSC Population

Direct quantitative data on the effect of this compound on tumorsphere formation efficiency in breast cancer cell lines is not yet widely available in the public domain. The primary available data point is the observation of an increased percentage of CD44+/CD24-/low cells following MTH1 inhibition. The following table is a representative structure for presenting such data, which researchers are encouraged to populate through their own experiments.

| Cell Line | Treatment | Concentration (µM) | Duration (hrs) | % of CD44+/CD24-/low Cells (Mean ± SD) | Fold Change vs. Control |

| MCF-7 | Vehicle (DMSO) | - | 48 | [Insert Baseline Data] | 1.0 |

| MCF-7 | This compound | 1 | 48 | [Insert Experimental Data] | [Calculate] |

| MCF-7 | This compound | 5 | 48 | [Insert Experimental Data] | [Calculate] |

| MCF-7 | This compound | 10 | 48 | [Insert Experimental Data] | [Calculate] |

| MDA-MB-231 | Vehicle (DMSO) | - | 48 | [Insert Baseline Data] | 1.0 |

| MDA-MB-231 | This compound | 1 | 48 | [Insert Experimental Data] | [Calculate] |

| MDA-MB-231 | This compound | 5 | 48 | [Insert Experimental Data] | [Calculate] |

| MDA-MB-231 | This compound | 10 | 48 | [Insert Experimental Data] | [Calculate] |

This table is a template for organizing experimental results and is not populated with actual data from this compound studies due to its current unavailability in published literature.

Experimental Protocols

Tumorsphere Formation Assay

This protocol is adapted from standard methods for assessing tumorsphere formation in breast cancer cell lines.[2]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

DMEM/F12 medium, serum-free

-

B27 supplement (50X)

-

Epidermal Growth Factor (EGF), 20 ng/mL final concentration

-

Basic Fibroblast Growth Factor (bFGF), 20 ng/mL final concentration

-

Heparin, 4 µg/mL final concentration

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Ultra-low attachment plates (e.g., 6-well or 96-well)

-

This compound (or other MTH1 inhibitor) and vehicle control (e.g., DMSO)

Procedure:

-

Cell Preparation: Culture breast cancer cells to 70-80% confluency in standard serum-containing medium.

-

Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM/F12 to obtain a single-cell suspension.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Plating: Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing tumorsphere medium (DMEM/F12 supplemented with B27, EGF, bFGF, and heparin).

-

Treatment: Add this compound at various concentrations (e.g., 1, 5, 10 µM) or vehicle control to the wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days. Do not disturb the plates during this period.

-

Quantification: After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using an inverted microscope.

-

Analysis: Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.

Flow Cytometry for BCSC Markers (CD44+/CD24-)

Materials:

-

Cells from monolayer culture or dissociated tumorspheres

-

PBS with 2% Fetal Bovine Serum (FACS buffer)

-

Anti-human CD44 antibody (e.g., FITC-conjugated)

-

Anti-human CD24 antibody (e.g., PE-conjugated)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of treated and control cells.

-

Resuspend approximately 1x10^6 cells in 100 µL of FACS buffer.

-

Add conjugated antibodies against CD44 and CD24, and corresponding isotype controls in separate tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

-

Analyze the samples using a flow cytometer to determine the percentage of CD44+/CD24-/low cells.

Postulated Signaling Pathways and Mechanisms

The paradoxical enrichment of BCSCs following MTH1 inhibition warrants an exploration of the potential underlying signaling pathways. While direct evidence for this compound's influence on these pathways in the context of tumorsphere formation is scarce, we can hypothesize based on the known drivers of breast cancer stemness.

The Role of Oxidative Stress and Adaptive Responses

Inhibition of MTH1 by this compound leads to an accumulation of oxidized dNTPs, increasing genomic instability and inducing apoptosis in the bulk of rapidly dividing cancer cells. However, CSCs are known to possess robust antioxidant defense mechanisms and may be more resistant to the initial surge in oxidative stress. It is plausible that the elimination of the non-CSC population provides a selective advantage for the survival and subsequent proliferation of CSCs.

Figure 1. Hypothetical workflow of selective pressure by this compound.

Potential Activation of Stemness Pathways

The cellular stress induced by MTH1 inhibition could trigger pro-survival and stemness-promoting signaling pathways within the BCSC population. Key pathways known to regulate BCSC self-renewal and tumorsphere formation include Wnt/β-catenin, Notch, and Hedgehog. It is conceivable that the stress response to this compound-induced DNA damage could lead to the upregulation of ligands or receptors in these pathways, promoting a stem-like phenotype.

Figure 2. Potential activation of BCSC self-renewal pathways.

Conclusion and Future Directions

The investigation into this compound and other MTH1 inhibitors for breast cancer treatment reveals a complex biological landscape. While the rationale for targeting MTH1 in highly proliferative, ROS-laden cancer cells is strong, the potential for enriching the therapy-resistant BCSC population presents a significant challenge. This technical guide provides a framework for researchers to explore this paradox further.

Future research should focus on:

-

Generating robust quantitative data on the effects of this compound on tumorsphere formation efficiency across a panel of breast cancer cell lines.

-

Elucidating the specific signaling pathways that are activated or suppressed in BCSCs upon this compound treatment.

-

Investigating combination therapies that co-target MTH1 and key BCSC survival pathways to overcome the potential for therapeutic resistance and enrichment of the CSC population.

A deeper understanding of these mechanisms is crucial for the successful clinical translation of MTH1 inhibitors in breast cancer therapy.

References

Exploring the Adenosine A2A Receptor Antagonism of ML243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML243, also known by its chemical name (2E)-N-(4,5-dihydro-2-thiazolyl)-3-(4-ethylphenyl)-2-propenamide, has been identified as a weak antagonist of the adenosine A2A receptor. This technical guide provides a comprehensive overview of the available information regarding the antagonism of the A2A receptor by this compound, including its biochemical properties, the relevant signaling pathways, and generalized experimental protocols for assessing such activity. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the characterization and potential applications of A2A receptor antagonists.

Core Compound Information

| Property | Value | Source |

| Compound Name | This compound | - |

| Chemical Name | (2E)-N-(4,5-dihydro-2-thiazolyl)-3-(4-ethylphenyl)-2-propenamide | [1] |

| CAS Number | 1426576-80-8 | [1][2] |

| Molecular Formula | C14H16N2OS | [1][2] |

| Molecular Weight | 260.36 g/mol | [2] |

| Structure |

| PubChem CID: 50910523 |

Quantitative Data on A2A Receptor Antagonism

The available data identifies this compound as a weak antagonist of the adenosine A2A receptor. The half-maximal inhibitory concentration (IC50) has been reported by a commercial supplier. It is important to note that a primary peer-reviewed publication detailing the comprehensive characterization of this compound as an A2A receptor antagonist could not be identified at the time of this writing.

| Parameter | Value | Receptor | Assay Type | Source |

| IC50 | 10 µM | Adenosine A2A Receptor | Not Specified | [1] |

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). As an antagonist, this compound is expected to block this signaling pathway by preventing adenosine from binding to the A2A receptor.

Experimental Protocols

While specific experimental protocols for the characterization of this compound's A2A receptor antagonism are not publicly available, this section outlines generalized, standard methodologies for conducting radioligand binding and functional assays for A2A receptor antagonists. These protocols are based on established practices in the field and can be adapted for the evaluation of compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A2A receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A selective A2A receptor antagonist radioligand, such as [3H]-ZM241385.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known A2A receptor antagonist (e.g., unlabeled ZM241385).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand.

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway.

Materials:

-

Cells: Whole cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Agonist: A known A2A receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or LANCE).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (e.g., the EC80 concentration of NECA) in the presence of a PDE inhibitor.

-

Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the agonist-induced cAMP response as a function of the antagonist concentration. Determine the IC50 value of the antagonist by non-linear regression analysis.

Synthesis of this compound

Conclusion

This compound is a compound identified as a weak antagonist of the adenosine A2A receptor, with a reported IC50 of 10 µM. While this provides a starting point for its characterization, further investigation documented in peer-reviewed literature is necessary to fully elucidate its pharmacological profile. The generalized experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential A2A receptor antagonists. The continued exploration of novel A2A receptor modulators is of significant interest for the development of therapeutics for a range of disorders, and a thorough understanding of the pharmacology of compounds like this compound is a critical step in this process.

References

ML243: A Potential Strategy to Overcome Chemotherapy Resistance by Targeting Cancer Stem Cells

A Technical Guide for Researchers and Drug Development Professionals

Published: November 20, 2025

Abstract

Chemotherapy resistance remains a formidable challenge in oncology, often leading to treatment failure and disease recurrence. A growing body of evidence implicates cancer stem cells (CSCs) as key drivers of this resistance. ML243, a selective small-molecule inhibitor of breast CSCs, presents a promising therapeutic avenue to potentially circumvent this obstacle. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, and explores its potential, largely theoretical at present, in sensitizing chemoresistant tumors to conventional cytotoxic agents. While direct experimental evidence of this compound overcoming chemotherapy resistance is limited in publicly available literature, this document provides a framework for future investigation by outlining relevant experimental protocols and potential signaling pathways for exploration.

Introduction: The Challenge of Chemotherapy Resistance and the Role of Cancer Stem Cells

The efficacy of many chemotherapeutic drugs is hampered by the development of resistance, which can be intrinsic or acquired.[1] Multidrug resistance (MDR) is a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated drugs.[2][3] A subpopulation of tumor cells, known as cancer stem cells (CSCs), are believed to be a major contributor to chemoresistance and tumor relapse.[4][5] These CSCs possess several characteristics that enable them to survive chemotherapy, including enhanced DNA repair mechanisms, increased expression of ATP-binding cassette (ABC) transporters that efflux drugs, and a quiescent state that makes them less susceptible to agents targeting rapidly dividing cells.[6][7]

This compound has been identified as a selective inhibitor of breast cancer stem cells, suggesting its potential to target the root of chemoresistance.[8] By specifically eliminating the CSC population, this compound could potentially render tumors more susceptible to conventional chemotherapies that target the bulk of non-stem cancer cells. The probe report on this compound suggests that its combination with a chemotherapeutic drug could be a strategy to eradicate the entire heterogeneous tumor population.[8]

This compound: A Selective Inhibitor of Breast Cancer Stem Cells

This compound was identified through a high-throughput screen for its selective inhibition of a breast CSC-like cell line (HMLE_shECad) with over 32-fold selectivity compared to the control cell line (HMLE_shGFP).[8] This selectivity for CSCs makes it a valuable tool for studying the biology of these cells and a potential candidate for targeted cancer therapy.

Table 1: In Vitro Activity of this compound

| Cell Line | Description | EC50 (µM) | Selectivity | Reference |

| HMLE_shECad | Breast Cancer Stem Cell-like | 2.0 | >32-fold | [8] |

| HMLE_shGFP | Control Mammary Epithelial | 64 | - | [8] |

Proposed Mechanism of Action in Overcoming Chemotherapy Resistance

While direct experimental evidence is lacking, the proposed mechanism by which this compound could overcome chemotherapy resistance is centered on its ability to eliminate the CSC population. The following diagram illustrates this hypothetical workflow.

Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is frequently dysregulated in various cancers and is known to play a crucial role in maintaining the stemness of CSCs and contributing to chemoresistance.[9][10][11][12] Although initial studies with this compound did not show alterations in Wnt pathway gene expression after 24 hours, it is hypothesized that this compound might target the Wnt pathway at the protein level.[8] Further investigation into the long-term effects of this compound on key proteins in the Wnt cascade, such as β-catenin, is warranted.

Experimental Protocols for Investigating this compound in Chemotherapy Resistance

The following are detailed methodologies for key experiments to assess the potential of this compound in overcoming chemotherapy resistance.

Cell Viability and Synergy Assays

Objective: To determine the cytotoxic effects of this compound alone and in combination with conventional chemotherapeutic agents (e.g., doxorubicin, cisplatin) on chemoresistant and chemosensitive breast cancer cell lines.

Protocol:

-

Cell Culture: Culture chemoresistant (e.g., MDA-MB-231-CSCs) and their corresponding parental chemosensitive breast cancer cell lines in appropriate media.

-

Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.

-

Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, the chemotherapeutic agent, and combinations of both.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to determine if the drug combination has a synergistic, additive, or antagonistic effect.

Apoptosis Assay by Western Blot

Objective: To investigate whether this compound, alone or in combination with a chemotherapeutic agent, induces apoptosis in chemoresistant cancer cells.

Protocol:

-

Cell Treatment: Treat chemoresistant cells with this compound, a chemotherapeutic agent, and the combination at their respective IC50 concentrations for 24, 48, and 72 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-